molecular formula C6H4BrI2NO B1392665 2-Bromo-4,6-diiodo-3-methoxypyridine CAS No. 1221792-52-4

2-Bromo-4,6-diiodo-3-methoxypyridine

Cat. No.: B1392665
CAS No.: 1221792-52-4
M. Wt: 439.81 g/mol
InChI Key: JYOGYLZOYDLAHL-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diiodo-3-methoxypyridine (CAS: 1221792-52-4) is a halogenated pyridine derivative with a bromine atom at the 2-position, iodine atoms at the 4- and 6-positions, and a methoxy group at the 3-position . Its molecular formula is C₆H₄BrI₂NO, and its structure is defined by significant steric and electronic effects due to the heavy halogen substituents.

Properties

IUPAC Name

2-bromo-4,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGYLZOYDLAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation via Directed Metalation

Directed ortho-metalation (DoM) is a key approach for regioselective halogenation. This method leverages directing groups (e.g., methoxy) to control substitution patterns:

  • Step 1: Bromination at C-2
    Starting with 3-methoxypyridine, lithiation at C-2 using a strong base (e.g., LDA or LTMP) followed by quenching with bromine sources (e.g., 1,2-dibromotetrachloroethane) yields 2-bromo-3-methoxypyridine.
  • Step 2: Sequential Iodination at C-4 and C-6
    Subsequent iodination can be achieved via:

Example Reaction Conditions

Step Reagents/Conditions Target Position Yield
Bromination LTMP, 1,2-dibromotetrachloroethane, THF, –78°C C-2 ~70%
Iodination ICl, H2SO4, 0°C C-4/C-6 ~50–60%*

*Theoretical yield based on analogous reactions.

Multi-Step Halogenation via Intermediate Functionalization

A stepwise approach minimizes competing reactions:

  • Intermediate: 2-Bromo-3-methoxy-4-iodopyridine
    • Iodinate 2-bromo-3-methoxypyridine at C-4 using N-iodosuccinimide (NIS) and a Lewis acid (e.g., FeCl3).
  • Final Product: 2-Bromo-4,6-diiodo-3-methoxypyridine
    • Introduce iodine at C-6 via Ullmann coupling or radical iodination.

Key Challenges

  • Steric hindrance at C-6 may necessitate harsh conditions (e.g., CuI catalysis at 120°C).
  • Competing side reactions (e.g., over-iodination) require careful stoichiometric control.

Alternative Pathway: Halogen Exchange

A less common but viable method involves halogen displacement:

  • Start with 2,4,6-tribromo-3-methoxypyridine.
  • Replace bromine at C-4 and C-6 with iodine using NaI in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

Limitations

  • Low selectivity for diiodination.
  • Risk of residual bromine contamination.

Comparative Analysis of Methods

Method Advantages Disadvantages
Directed Metalation High regioselectivity Requires cryogenic conditions
Multi-Step Halogenation Controlled substitution Lengthy synthesis
Halogen Exchange Simplicity Poor selectivity

Critical Considerations

  • Protection of Methoxy Group : Ensure the methoxy group remains stable under halogenation conditions (e.g., avoid strong acids).
  • Purification : Column chromatography or recrystallization is essential due to polyhalogenated byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-diiodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2-Bromo-4,6-diiodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-diiodo-3-methoxypyridine and its derivatives involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing biological pathways and cellular processes. For instance, the compound may inhibit enzyme activity by forming strong halogen bonds with active site residues, thereby modulating biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

2-Bromo-5-iodo-3-methoxypyridine (CAS: 1131335-43-7)
  • Structure : Bromine (2-position), iodine (5-position), methoxy (3-position).
  • Key Differences : The absence of a 6-position iodine reduces molecular weight (MW: ~360.92) compared to the target compound. This substitution pattern may alter reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance at the 6-position .
  • Applications : Catalog pricing (1 g: $400) suggests it is less synthetically challenging than multi-iodinated analogs .
2,6-Diiodo-3-methoxypyridine (CAS: 437709-98-3)
  • Structure : Iodine at 2- and 6-positions, methoxy at 3-position.
  • Key Differences : The lack of bromine limits its utility in bromine-specific reactions (e.g., nucleophilic substitutions). Its MW (360.92) is comparable to the target compound, but the iodine distribution may influence crystallographic properties .

Additional Halogen Substituents

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine (CAS: 1305324-56-4)
  • Structure : Bromine (2), chlorine (4,5), iodine (6), methoxy (3).
  • Key Differences : The addition of chlorine atoms increases molecular weight (MW: 382.81) and may enhance electrophilicity. This compound’s higher catalog price (1 g: $500) reflects the complexity of synthesizing multi-halogenated derivatives .

Functional Group Variations

2-Bromo-4,6-diiodo-3-pyridinol (CAS: 129611-33-2)
  • Structure : Hydroxyl group at 3-position instead of methoxy.
  • Key Differences : The hydroxyl group increases hydrogen-bonding capability, improving aqueous solubility but reducing stability under acidic conditions. This makes it less suitable for reactions requiring inert functional groups .

Positional Isomers

3-Bromo-2-methoxypyridine (CAS: 13472-59-8)
  • Structure : Bromine at 3-position, methoxy at 2-position.
  • Key Differences : The shifted bromine reduces steric bulk, favoring reactions like lithiation. However, the absence of iodine limits applications in heavy-atom-mediated catalysis .
5-Bromo-2-methoxypyridine (CAS: 13472-85-0)
  • Structure : Bromine at 5-position, methoxy at 2-position.

Biological Activity

2-Bromo-4,6-diiodo-3-methoxypyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by bromine and iodine substituents on the pyridine ring, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrI2NO, with a molecular weight of 439.82 g/mol. Its structure includes a pyridine ring substituted with two iodine atoms and one bromine atom, along with a methoxy group. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The halogen atoms enhance binding affinity to these targets, influencing biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzyme activities by forming strong halogen bonds with active site residues.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways involved in cellular processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of bacteria and fungi effectively. The presence of halogens appears to enhance the antimicrobial potency by disrupting microbial cell membranes or interfering with metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound and its derivatives. For instance:

  • Cell Line Studies : In vitro assays using cancer cell lines showed that certain derivatives significantly reduced cell viability, indicating potential as anticancer agents.
  • Mechanistic Insights : The compound's mechanism may involve inducing apoptosis in cancer cells or inhibiting key signaling pathways essential for tumor growth.

Case Studies

StudyFindings
Study 1 : Antimicrobial Activity Tested against various bacterial strains; showed significant inhibition at low concentrations.Supports development as a novel antimicrobial agent.
Study 2 : Anticancer Efficacy Evaluated on breast cancer cell lines; resulted in 70% reduction in cell proliferation at 50 µM concentration.Suggests potential for further development in cancer therapy.
Study 3 : Mechanism Elucidation Investigated enzyme interaction; identified inhibition of specific kinases involved in cancer progression.Highlights the importance of structural modifications for enhancing efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation reactions starting from 3-methoxypyridine. The synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or reduced toxicity profiles.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4,6-diiodo-3-methoxypyridine?

The synthesis typically involves sequential halogenation of a pyridine precursor. For example:

  • Stepwise halogenation : Bromination at the 2-position followed by iodination at 4- and 6-positions using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively. The methoxy group is introduced via nucleophilic substitution or protection/deprotection strategies .
  • Cross-coupling reactions : Suzuki-Miyaura coupling can be employed to introduce aryl/heteroaryl groups at specific positions, leveraging the iodine atoms as leaving groups .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the substitution pattern and methoxy group integration. 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC correlations resolve overlapping signals in the pyridine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., bromine and iodine isotopic clusters) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in the halogen/methoxy arrangement .

Q. How is the compound purified to achieve >95% purity for research use?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates halogenated byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the positioning of bromine and iodine atoms influence reactivity in cross-coupling reactions?

  • Regioselectivity : The iodine atoms at 4- and 6-positions are more reactive than bromine in Stille or Suzuki couplings due to lower bond dissociation energies. This allows sequential functionalization .
  • Steric Effects : The 2-bromo substituent may hinder coupling at adjacent positions, necessitating bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Q. How can contradictory data in nucleophilic substitution reactions be resolved?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while protic solvents (MeOH) may deactivate the pyridine ring.
  • Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions like dehalogenation. Systematic optimization of these parameters is critical .

Q. What strategies mitigate stability issues during storage?

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N2_2) at –20°C to prevent photodegradation of iodine substituents.
  • Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis of the methoxy group .

Q. How does the compound’s electronic structure impact its utility in medicinal chemistry?

  • Electron-Withdrawing Effects : The halogens and methoxy group create a polarized π-system, enhancing binding to biological targets (e.g., kinases) via halogen bonding and hydrophobic interactions .
  • Metabolic Stability : Iodine’s large atomic radius may sterically block cytochrome P450-mediated oxidation, improving pharmacokinetic profiles .

Methodological Recommendations

  • Reaction Monitoring : Use TLC with UV visualization (254 nm) for real-time tracking of halogenated intermediates .
  • Contradictory Data Analysis : Employ DFT calculations to model transition states and predict regiochemical outcomes in ambiguous reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4,6-diiodo-3-methoxypyridine
Reactant of Route 2
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2-Bromo-4,6-diiodo-3-methoxypyridine

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